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molecular formula C9H8N2OS B8740634 (5-Phenyl-1,2,4-thiadiazol-3-yl)methanol

(5-Phenyl-1,2,4-thiadiazol-3-yl)methanol

Cat. No. B8740634
M. Wt: 192.24 g/mol
InChI Key: KDESQLPDNXUCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09303065B2

Procedure details

To a solution of ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate (Example 7A, 230 mg, 0.982 mmol) in anhydrous ethanol (3 mL, 51.4 mmol) was added NaBH4 (149 mg, 3.93 mmol) at 0° C. The reaction mixture was heated to 80° C. for 30 min, then HCl 1N (1 mL) was added and ethanol was evaporated. Dichloromethane was added to the reaction followed by brine and this was extracted with dichloromethane (3×). The organic layers were dried over anhydrous magnesium sulfate and concentrated. The residue was purified on silica gel column chromatography (100% CH2Cl2 up to 10% EtOAc/CH2Cl2) to provide the title material (25 mgs, 13%). LC (Method B): 1.858 min. LCMS (APCI) calcd for C9H9N2OS [M+H]+ m/z 193.04, found 193.0. 1H NMR (CDCl3, 400 MHz) δ ppm: 7.89-8.03 (m, 2H), 7.46-7.62 (m, 3H), 4.99 (d, J=5.87 Hz, 2H), 2.81 (t, J=6.06 Hz, 1H)
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
149 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
13%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[S:11][N:10]=[C:9]([C:12](OCC)=[O:13])[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)C.[BH4-].[Na+].Cl>>[C:1]1([C:7]2[S:11][N:10]=[C:9]([CH2:12][OH:13])[N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC(=NS1)C(=O)OCC
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
149 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ethanol was evaporated
ADDITION
Type
ADDITION
Details
Dichloromethane was added to the reaction
EXTRACTION
Type
EXTRACTION
Details
this was extracted with dichloromethane (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel column chromatography (100% CH2Cl2 up to 10% EtOAc/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC(=NS1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 13.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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